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Compound of Interest

Compound Name: YYA-021

Cat. No.: B15568034

A Note on Nomenclature: Initial searches for "YYA-021" indicate its function as a CD4-mimic
HIV entry inhibitor. However, the query regarding its use in cancer therapy suggests a possible
conflation with similarly named compounds currently under investigation for oncological
applications. The following data, protocols, and visualizations are based on ARTS-021 (also
known as AVZ0-021), a potent and selective Cyclin-Dependent Kinase 2 (CDKZ2) inhibitor with
promising preclinical and emerging clinical data in cancer treatment, both as a monotherapy
and in combination with other anti-cancer agents.[1][2]

Introduction to ARTS-021 (AVZ0O-021)

ARTS-021 is an orally bioavailable small molecule that selectively inhibits CDK2.[3] CDK2 is a
key regulator of the cell cycle, particularly the transition from the G1 to S phase.[4] In several
types of cancer, including certain breast and ovarian cancers, the gene encoding Cyclin E1
(CCNEL1), an activator of CDK2, is amplified, leading to uncontrolled cell proliferation.[5] ARTS-
021 is designed to target these CDK2-dependent cancers. Furthermore, CDK2 activity has
been identified as a potential resistance mechanism to approved CDK4/6 inhibitors, making the
combination of a CDK2 inhibitor like ARTS-021 with a CDK4/6 inhibitor a rational and promising
therapeutic strategy.

Quantitative Data Presentation
Table 1: In Vitro Enzymatic Activity and Selectivity of
ARTS-021
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Enzyme Target IC50 (nM) Selectivity vs. CDK2
CDK2/Cyclin E1 1.4

CDK1/Cyclin B1 942 ~673-fold

CDK4/Cyclin D1 477 ~341-fold

CDK®6/Cyclin D3 1,237 ~884-fold

CDK7/Cyclin H 2,834 ~2024-fold
CDKO9/Cyclin T1 7,440 ~5314-fold

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of ARTS-021 in a CCNE1-
Amplified C ic C X [ el

Tumor Growth Inhibition

Treatment Group Dosing

(TGI)
Vehicle Control - 0%
ARTS-021 Twice Daily Tumor Stasis

Tumor stasis indicates that the treatment prevented further tumor growth.

Table 3: Preclinical Combination Efficacy of AVZO-021
(ARTS-021) with a CDK4/6 Inhibitor

PDX Model Treatment Group Antitumor Activity

ST4316B (progressed on

o AVZ0-021 + Ribociclib Enhanced Antitumor Activity
palbociclib + fulvestrant)

PDX (Patient-Derived Xenograft) models are derived from patient tumors and are considered
more representative of human cancer biology.
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Signaling Pathway Visualization

The primary mechanism of action for ARTS-021 is the inhibition of the CDK2/Cyclin E signaling
pathway, which is critical for the G1/S transition in the cell cycle.
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In Vitro Studies
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Cell Viability Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cancer-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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